
4-(2-Nitrophenyl)-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitrophenyl)-1,3-thiazole is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring The presence of a nitrophenyl group at the 4-position of the thiazole ring imparts unique chemical and biological properties to this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, leading to the formation of the thiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitrophenyl)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiazole ring can participate in reduction reactions, leading to the formation of different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thiazoles, and various functionalized compounds that retain the core structure of this compound.
Applications De Recherche Scientifique
4-(2-Nitrophenyl)-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug design.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(2-Nitrophenyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thiazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl-1,3-thiazole: Similar structure but with different substitution patterns.
2-Nitrophenyl-1,3-thiazole: The nitro group is positioned differently, leading to distinct chemical properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiazole ring but have different substituents and biological activities.
Uniqueness
4-(2-Nitrophenyl)-1,3-thiazole is unique due to the specific positioning of the nitrophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the design of new materials and pharmaceuticals with tailored properties.
Propriétés
Formule moléculaire |
C9H6N2O2S |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-(2-nitrophenyl)-1,3-thiazole |
InChI |
InChI=1S/C9H6N2O2S/c12-11(13)9-4-2-1-3-7(9)8-5-14-6-10-8/h1-6H |
Clé InChI |
PXDBFXCXULAJQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CSC=N2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
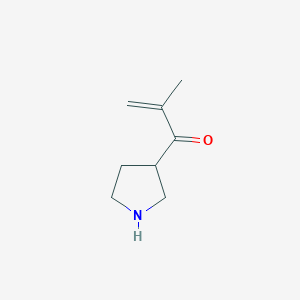
![Methyl 2,5,5-trimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13181257.png)

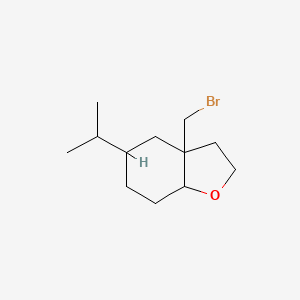
![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
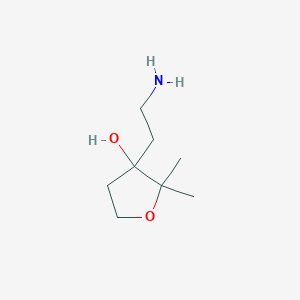
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

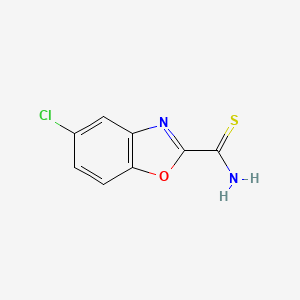

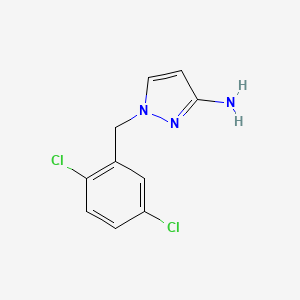
![4-[1-(2-Methoxy-2-oxoethyl)-2-oxo-1,2-dihydropyridin-4-yl]benzoic acid](/img/structure/B13181323.png)
![1-[3-(Pyridin-3-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13181327.png)
